4-((2,4-Dichlorophenyl)thio)piperidine hydrochloride is a chemical compound with the molecular formula C11H13Cl2N2S and the CAS number 1417794-27-4. It is characterized by a piperidine ring substituted with a thio group attached to a dichlorophenyl moiety. This compound is significant in various fields, including medicinal chemistry and organic synthesis, due to its potential therapeutic properties and utility as a building block in the synthesis of more complex molecules.
This compound can be sourced from chemical suppliers specializing in research chemicals. It falls under the classification of organic compounds, specifically as a piperidine derivative with thioether functionality. Its structure allows it to participate in various chemical reactions, making it valuable in both academic and industrial settings.
The synthesis of 4-((2,4-Dichlorophenyl)thio)piperidine hydrochloride typically involves the nucleophilic substitution reaction of 2,4-dichlorothiophenol with piperidine. The general synthetic route can be outlined as follows:
The molecular structure of 4-((2,4-Dichlorophenyl)thio)piperidine hydrochloride features a piperidine ring connected to a thioether group which is further substituted with a dichlorophenyl moiety. The structural formula can be represented as follows:
4-((2,4-Dichlorophenyl)thio)piperidine hydrochloride can undergo various chemical transformations:
These reactions not only illustrate the compound's versatility but also its potential for further functionalization in synthetic chemistry.
The mechanism of action for 4-((2,4-Dichlorophenyl)thio)piperidine hydrochloride involves its interaction with specific molecular targets within biological systems. It is known to modulate the activity of certain enzymes and receptors, influencing various biochemical pathways. The precise molecular targets can vary depending on the specific applications and contexts in which this compound is utilized .
The applications of 4-((2,4-Dichlorophenyl)thio)piperidine hydrochloride span multiple domains:
The chemical compound identified by CAS Registry Number 1417794-27-4 is systematically named according to International Union of Pure and Applied Chemistry (IUPAC) rules as 4-((2,4-dichlorophenyl)thio)piperidine hydrochloride. This name precisely defines its molecular structure through several components:
The molecular formula is C₁₁H₁₄Cl₃NS, with a molecular weight of 298.66 g/mol. The SMILES notation (ClC1=CC=C(SC2CCNCC2)C(Cl)=C1.[H]Cl
) and InChIKey provide machine-readable representations of the structure [1] [6].
Table 1: Nomenclature and Identifiers of 4-((2,4-Dichlorophenyl)thio)piperidine Hydrochloride
Classification | Identifier |
---|---|
Systematic Name | 4-((2,4-Dichlorophenyl)thio)piperidine hydrochloride |
CAS Registry Number | 1417794-27-4 |
Molecular Formula | C₁₁H₁₄Cl₃NS |
SMILES Notation | ClC1=CC=C(SC2CCNCC2)C(Cl)=C1.[H]Cl |
MDL Number | MFCD22631641 |
This compound belongs to the thiobenzylpiperidine class, characterized by a sulfur atom bridging a substituted benzene ring and a piperidine moiety. Its molecular taxonomy can be dissected as follows:
The 2,4-dichloro configuration in the aryl ring enhances steric bulk and lipophilicity compared to unsubstituted or mono-halogenated analogues, impacting receptor binding and pharmacokinetic properties [1] [6] [8].
Piperidine derivatives can exhibit complex stereochemistry due to ring conformation and chiral centers:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0